[(2-Methoxyethyl)sulfamoyl]dimethylamine
Overview
Description
[(2-Methoxyethyl)sulfamoyl]dimethylamine is a chemical compound with the molecular formula C5H14N2O3S and a molecular weight of 182.24 g/mol . It is also known by its IUPAC name, N’-(2-methoxyethyl)-N,N-dimethylsulfamide . This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of [(2-Methoxyethyl)sulfamoyl]dimethylamine typically involves the reaction of dimethylamine with sulfamoyl chloride in the presence of a base, followed by the addition of 2-methoxyethanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
[(2-Methoxyethyl)sulfamoyl]dimethylamine undergoes various chemical reactions, including:
Scientific Research Applications
[(2-Methoxyethyl)sulfamoyl]dimethylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(2-Methoxyethyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
[(2-Methoxyethyl)sulfamoyl]dimethylamine can be compared with other sulfonamide compounds, such as:
N,N-Dimethylsulfamide: Similar in structure but lacks the 2-methoxyethyl group, resulting in different chemical and biological properties.
N-Methyl-N-(2-methoxyethyl)sulfamide: Similar but with only one methyl group, leading to variations in reactivity and application.
The unique combination of the 2-methoxyethyl group and the dimethylamine moiety in this compound provides distinct properties that make it valuable for specific applications .
Properties
IUPAC Name |
1-(dimethylsulfamoylamino)-2-methoxyethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O3S/c1-7(2)11(8,9)6-4-5-10-3/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQFWZSJGCPBKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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